molecular formula C6H13NO3 B13030983 2-(Morpholin-4-yl)ethane-1,1-diol

2-(Morpholin-4-yl)ethane-1,1-diol

Cat. No.: B13030983
M. Wt: 147.17 g/mol
InChI Key: MHESXABHYGORSU-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)ethane-1,1-diol (CAS: 1788126-72-6) is a pharmaceutical intermediate with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.174 g/mol. Structurally, it consists of a morpholine ring linked to an ethane-1,1-diol moiety. This compound is utilized in synthetic chemistry and drug development due to its bifunctional hydroxyl groups and morpholine’s role as a polar, water-solubilizing component. It is commercially available through suppliers like Hairui Chemical for applications in custom synthesis and process R&D .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-morpholin-4-ylethane-1,1-diol

InChI

InChI=1S/C6H13NO3/c8-6(9)5-7-1-3-10-4-2-7/h6,8-9H,1-5H2

InChI Key

MHESXABHYGORSU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)ethane-1,1-diol typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 2-(Morpholin-4-yl)ethane-1,1-diol involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)ethane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(Morpholin-4-yl)ethane-1,1-diol can yield corresponding oxides, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
One of the prominent applications of 2-(Morpholin-4-yl)ethane-1,1-diol is in the development of anticancer agents. Research has shown that derivatives of morpholine compounds exhibit significant activity against various cancer cell lines. For instance, studies have synthesized morpholine-containing compounds that demonstrate inhibitory effects on tumor growth by targeting specific signaling pathways involved in cancer progression .

Case Study: BRAF Inhibitors
In a study focused on developing BRAF inhibitors for melanoma treatment, 2-(Morpholin-4-yl)ethane-1,1-diol was utilized as a building block in synthesizing novel compounds. These compounds were evaluated for their ability to inhibit mutant BRAF activity, showcasing promising results with nanomolar potency .

Material Science

Polymer Chemistry
The compound is also used as a monomer in the synthesis of polyurethanes and other polymers. Its unique structure allows for enhanced flexibility and durability in polymeric materials. The incorporation of morpholine units into polymer chains has been shown to improve thermal stability and mechanical properties .

Data Table: Properties of Polymers Derived from Morpholine Compounds

Polymer TypeMechanical StrengthThermal StabilityFlexibility
PolyurethaneHighModerateHigh
Poly(methyl methacrylate)ModerateHighModerate

Biochemical Applications

Enzyme Inhibition Studies
Research indicates that 2-(Morpholin-4-yl)ethane-1,1-diol can act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural characteristics allow it to interact effectively with enzyme active sites, providing insights into drug design for metabolic disorders .

Gene Therapy and Biologics

Cell Culture Applications
In the realm of gene therapy, this compound is explored for its role in enhancing transfection efficiencies in cell cultures. Studies have demonstrated that morpholine derivatives can facilitate the delivery of nucleic acids into cells, improving the effectiveness of gene therapy protocols .

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The ethane-1,1-diol scaffold, combined with heterocyclic or fluorinated substituents, is a common feature in several compounds. Below is a comparative analysis:

Table 1: Key Properties of 2-(Morpholin-4-yl)ethane-1,1-diol and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
2-(Morpholin-4-yl)ethane-1,1-diol 1788126-72-6 C₆H₁₃NO₃ 147.174 Bifunctional hydroxyl groups; morpholine enhances solubility. Pharmaceutical intermediate .
2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol 729 C₁₁H₈F₃NO₂ 267.18 Trifluoromethyl and isoquinoline groups; steric and electronic effects. Structural characterization via crystallography .
2,2,2-Trifluoro-1-(4-nitrophenyl)ethane-1,1-diol Not specified C₈H₅F₃NO₄ 260.13 Electron-withdrawing nitro group; hydrate formation observed. Low-yield hydrate product in oxidation reactions (49% yield) .
2-(Morpholin-4-yl)ethane-1,1-diol hydrochloride 1788043-90-2 C₆H₁₄ClNO₃ 183.633 Hydrochloride salt; improved crystallinity. Protein degrader building blocks; industrial/research use .
4-{2-[2-(Morpholin-4-yl)ethoxy]ethyl}morpholine 68909-77-3 C₃₆H₇₈N₆O₁₄ 210.27 (UVCB substance) Complex morpholine-ether derivative; mixture. Industrial applications (e.g., surfactants, polymer synthesis) .

Pharmacological and Industrial Relevance

  • Target Compound : The parent diol (2-(morpholin-4-yl)ethane-1,1-diol) is tailored for drug synthesis, where morpholine improves bioavailability.
  • Fluorinated Analogues: Fluorine substituents (e.g., in C₁₁H₈F₃NO₂) introduce metabolic stability but complicate synthesis due to steric hindrance and hydrate formation .
  • Hydrochloride Salt : Used in protein degradation platforms (e.g., PROTACs), highlighting its niche in targeted therapeutic development .

Biological Activity

2-(Morpholin-4-yl)ethane-1,1-diol, also known as morpholinoethanol, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(Morpholin-4-yl)ethane-1,1-diol features a morpholine ring attached to an ethylene glycol unit. This configuration contributes to its solubility and interaction with various biological targets.

Antimicrobial Activity

Research has shown that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that certain morpholine derivatives demonstrate efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Morpholine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Morpholine Derivative AS. aureus6–7 mM
Morpholine Derivative BE. coli5.4–7.1 mM
Morpholine Derivative CPseudomonas aeruginosaNot active

This table highlights the varying degrees of activity against different strains, emphasizing the potential for developing new antimicrobial agents based on morpholine structures .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2-(Morpholin-4-yl)ethane-1,1-diol have also been explored in various cancer cell lines. For example, studies have reported that certain morpholine derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer).

Table 2: Cytotoxicity of Morpholine Compounds

Compound NameCell LineIC50 (µg/mL)
Morpholine Compound DMCF-76.40
Morpholine Compound EA-54922.09
Doxorubicin (Control)MCF-79.18

The results indicate that specific derivatives of morpholine can be more effective than traditional chemotherapeutic agents like Doxorubicin .

The biological activity of 2-(Morpholin-4-yl)ethane-1,1-diol is believed to stem from its ability to interact with various molecular targets within cells. For instance:

  • Antimicrobial Mechanism : Some studies suggest that morpholine derivatives may inhibit bacterial growth by interfering with essential cellular processes such as DNA replication and protein synthesis.
  • Cytotoxic Mechanism : The cytotoxic effects are often attributed to the induction of apoptosis in cancer cells, which may involve the activation of caspases and disruption of mitochondrial function.

Case Studies

Recent studies have highlighted the potential applications of 2-(Morpholin-4-yl)ethane-1,1-diol in treating infections and cancer:

  • Antibacterial Efficacy : A study demonstrated that a specific morpholine derivative exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for resistant infections .
  • Cancer Treatment : Another investigation revealed that a morpholine compound significantly reduced tumor growth in xenograft models of breast cancer, indicating its promise as a therapeutic agent .

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